molecular formula C7H12S3 B12594240 4-Butyl-1,3-dithiolane-2-thione CAS No. 872834-36-1

4-Butyl-1,3-dithiolane-2-thione

Cat. No.: B12594240
CAS No.: 872834-36-1
M. Wt: 192.4 g/mol
InChI Key: ZIBLLUNYQKUSPU-UHFFFAOYSA-N
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Description

4-Butyl-1,3-dithiolane-2-thione is a sulfur-containing heterocyclic compound based on the 1,3-dithiolane-2-thione structure, which is also known as ethylene trithiocarbonate . This class of compounds is of significant interest in industrial and materials science research, particularly in the development of high-performance additives. Patents indicate that 1,3-dithiolane-2-thione and its derivatives are effectively used as additives in lubricants and fuels, where they function to improve lubricity and reduce wear . The presence of multiple sulfur atoms in its structure is key to its function, as these can form protective films on metal surfaces. From a synthetic chemistry perspective, the 1,3-dithiolane ring system is well-known for its utility as a protective group for carbonyl functions during multi-step synthesis, allowing for the selective reaction of other parts of a complex molecule . The butyl substituent in 4-Butyl-1,3-dithiolane-2-thione may influence its physical properties, such as solubility and lipophilicity, making it a subject of study in structure-activity relationship (SAR) investigations. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a model compound in the study of sulfur heterocycle chemistry. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

872834-36-1

Molecular Formula

C7H12S3

Molecular Weight

192.4 g/mol

IUPAC Name

4-butyl-1,3-dithiolane-2-thione

InChI

InChI=1S/C7H12S3/c1-2-3-4-6-5-9-7(8)10-6/h6H,2-5H2,1H3

InChI Key

ZIBLLUNYQKUSPU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CSC(=S)S1

Origin of Product

United States

Preparation Methods

Method Using Tetrabutylammonium Chloride

  • Reagents : Tetrabutylammonium chloride (TBACl), epoxide (e.g., 1,2-epoxyhexane), carbon disulfide (CS₂), distilled water.

  • Procedure :

    • In a high-pressure close-capped tube, combine TBACl (0.088 mmol, 10 mol%), the corresponding epoxide (0.88 mmol), CS₂ (160 μL, 2.64 mmol), and distilled water (0.88 mmol).
    • Purge the mixture with argon and seal the tube.
    • Stir at 100 °C for 24 hours.
    • After cooling to room temperature, open the tube in a fume hood to release vapors.
    • Dilute with dichloromethane (CH₂Cl₂) and extract with brine.
    • Dry the organic layer with magnesium sulfate (MgSO₄) and filter.
  • Yield : Approximately 61% for some derivatives.

Method Using Choline Chloride

  • Reagents : Choline chloride (ChCl), epoxide, carbon disulfide, distilled water.

  • Procedure :

    • Similar to the TBACl method but using ChCl as a catalyst at a lower concentration (0.022 mmol).
    • Follow the same steps for purging, sealing, stirring, and extraction.
  • Yield : Comparable yields to those obtained using TBACl.

Method Using Potassium Ethyl Xanthogenate

  • Reagents : Potassium ethyl xanthogenate (KSC(S)OEt), epoxide.

  • Procedure :

    • Mix KSC(S)OEt with the epoxide in a suitable solvent.
    • The reaction proceeds under mild conditions without requiring high pressure or toxic reagents like CS₂.
  • Advantages : This method is safer and more straightforward compared to traditional methods involving carbon disulfide.

Summary of Preparation Methods

Method Catalyst/Reagent Reaction Conditions Yield (%)
Tetrabutylammonium Chloride TBACl 100 °C for 24 hours ~61%
Choline Chloride ChCl Similar to TBACl method Comparable
Potassium Ethyl Xanthogenate KSC(S)OEt Mild conditions Good to moderate

Research indicates that the choice of catalyst significantly affects both the yield and purity of the product. The use of potassium ethyl xanthogenate has been highlighted as particularly advantageous due to its non-toxic nature and ease of handling compared to carbon disulfide.

Furthermore, studies have shown that epoxide structure influences the stereochemistry of the resulting dithiolane derivatives. For instance, reactions involving cyclohexene oxides yield products with specific stereochemical configurations due to steric effects during cyclization.

The synthesis of 4-butyl-1,3-dithiolane-2-thione can be effectively achieved through various methods involving different catalysts and reagents. Each method presents unique advantages regarding safety, yield, and simplicity. Future research may focus on optimizing these methods further or exploring new catalysts that could enhance efficiency or reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
One of the primary applications of 4-butyl-1,3-dithiolane-2-thione is its role as an antioxidant. Studies indicate that compounds in the dithiolane family can enhance the endogenous levels of glutathione, a crucial antioxidant in the body. This property is particularly valuable in protecting cells from oxidative stress induced by UV radiation and other environmental factors .

Antimicrobial Activity
Research has shown that dithiolane compounds exhibit antimicrobial properties. This makes them potential candidates for developing new antimicrobial agents against various pathogens. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic processes.

Anticancer Activity
Dithiolanes, including 4-butyl-1,3-dithiolane-2-thione, have been investigated for their anticancer effects. They exhibit significant cytotoxicity against various cancer cell lines, suggesting potential use in chemotherapeutic formulations . The mechanism appears to involve the induction of apoptosis in cancer cells.

Cosmetic Applications

Photoprotection
The cosmetic industry has shown interest in dithiolane compounds for their ability to protect the skin from UV damage. Formulations containing 4-butyl-1,3-dithiolane-2-thione can enhance the skin's natural antioxidant defenses, thereby reducing oxidative stress and preventing photoaging . Regular application of such formulations has been suggested to improve skin resilience against sun exposure.

Skin Conditioning
Beyond photoprotection, dithiolanes can contribute to skin conditioning by promoting hydration and improving overall skin texture. Their ability to stabilize cellular structures makes them suitable for inclusion in moisturizers and anti-aging products.

Agricultural Applications

Insecticidal Activity
The compound has demonstrated insecticidal properties, which can be leveraged in agricultural practices to protect crops from pests. Studies indicate that dithiolane derivatives can disrupt the physiological processes of certain insects, leading to effective pest management strategies .

Soil Health Improvement
Research suggests that sulfur-containing compounds like 4-butyl-1,3-dithiolane-2-thione can enhance soil health by promoting beneficial microbial activity. This aspect is crucial for sustainable agricultural practices aimed at improving crop yields while minimizing chemical inputs.

Synthesis and Functionalization

The synthesis of 4-butyl-1,3-dithiolane-2-thione typically involves straightforward methodologies that allow for functionalization and modification to tailor its properties for specific applications. For instance, reactions involving carbon disulfide and various thiols can yield this compound with high efficiency and selectivity .

Case Studies

StudyApplication FocusFindings
Study on Antioxidant Effects PhotoprotectionDemonstrated significant enhancement of glutathione levels in skin cells exposed to UV radiation .
Antimicrobial Efficacy Research Microbial InhibitionShowed effective inhibition against several bacterial strains, indicating potential as a topical antimicrobial agent.
Cytotoxicity Assessment Cancer TreatmentInduced apoptosis in cancer cell lines with minimal toxicity to normal cells, suggesting a promising avenue for chemotherapy .
Agricultural Field Trials Pest ManagementReduced pest populations significantly when applied as a foliar spray on crops .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The physicochemical properties of 4-butyl-1,3-dithiolane-2-thione are influenced by its alkyl substituent. Below is a comparative analysis with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Butyl-1,3-dithiolane-2-thione Butyl (C₄H₉) C₇H₁₂S₃ 192.34 Potential lubricant additive; moderate lipophilicity
4-Methyl-1,3-dithiolane-2-thione Methyl (CH₃) C₄H₆S₃ 150.27 Higher volatility due to lower molecular weight
4-Phenyl-1,3-dithiolane-2-thione Phenyl (C₆H₅) C₉H₈S₃ 212.35 Aromatic conjugation; decomposition observed under solvent-free conditions
4-Hexyl-1,3-dithiolane-2-thione Hexyl (C₆H₁₃) C₉H₁₆S₃ 220.40 Enhanced lipophilicity; synthesized via high-pressure methods
Trans-4-(8-hydroxyoctyl)-5-octyl-1,3-dithiolane-2-thione Hydroxyoctyl/Octyl Complex ~400 (estimated) Anti-corrosion lubricant additive

Key Observations :

  • Substituent Effects: Longer alkyl chains (e.g., hexyl, butyl) increase molecular weight and lipophilicity, enhancing solubility in non-polar matrices like lubricants. Methyl derivatives exhibit higher volatility, while phenyl analogs introduce π-conjugation but suffer from instability under certain conditions .
  • Aromatic vs. Aliphatic Derivatives : Phenyl-substituted dithiolane-thiones are prone to decomposition during reactions (e.g., solvent-free coupling), whereas alkyl derivatives demonstrate greater stability .

Reactivity and Stability

  • Thermal and Catalytic Behavior : The butyl group’s electron-donating nature may stabilize the thione moiety during reactions. In contrast, phenyl derivatives decompose under thermal or solvent-free conditions due to electronic strain .
  • Catalytic Sulfur Removal : MoO₃/pumice catalysts selectively remove sulfur from the thione group, converting it to a ketone (dithiolan-2-one). This process is efficient for unsubstituted dithiolane-thiones but may vary with alkyl substituents .

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